molecular formula C23H19N3OS B11562002 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11562002
M. Wt: 385.5 g/mol
InChI Key: VLOAQMNSXLMNEE-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Formation of the Hydrazone: The hydrazone moiety is formed by the condensation of hydrazine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxybenzylidene moiety.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include hydrazines or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Due to its thiazole ring, the compound may exhibit antimicrobial properties.

    Cancer Research: The compound’s ability to interact with biological macromolecules makes it a potential candidate for anticancer drugs.

Industry

    Dyes and Pigments: The compound’s aromatic structure can be utilized in the synthesis of dyes and pigments.

    Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(biphenyl-4-yl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3-thiazole
  • 4-(biphenyl-4-yl)-2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-1,3-thiazole

Uniqueness

The presence of the methoxy group in 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole distinguishes it from similar compounds

Properties

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H19N3OS/c1-27-22-10-6-5-9-20(22)15-24-26-23-25-21(16-28-23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26)/b24-15+

InChI Key

VLOAQMNSXLMNEE-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.